molecular formula C22H25N5O2 B6450304 2-[5-(2-ethoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole CAS No. 2549044-41-7

2-[5-(2-ethoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole

Cat. No.: B6450304
CAS No.: 2549044-41-7
M. Wt: 391.5 g/mol
InChI Key: PBKUDKWZGPOOHB-UHFFFAOYSA-N
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Description

2-[5-(2-ethoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole is a fascinating compound known for its unique structure and versatile applications. As a hybrid molecule, it combines elements of benzodiazole and pyridine, showcasing significant potential in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Preparation of this compound involves multi-step organic synthesis, starting from commercially available precursors. Key synthetic steps include:

  • Formation of the octahydropyrrolo[3,4-c]pyrrol core through cyclization reactions.

  • Introduction of the ethoxypyridine moiety via coupling reactions.

  • Formation of the benzodiazole ring through a series of condensation reactions.

Industrial Production Methods: In an industrial setting, this compound can be produced using scalable chemical processes, such as batch or continuous flow reactions, ensuring high yield and purity. Advanced techniques like catalytic hydrogenation and optimized reaction conditions are employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-[5-(2-ethoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole undergoes a variety of chemical reactions, including:

  • Oxidation: Where the ethoxypyridine moiety can be oxidized to form corresponding N-oxides.

  • Reduction: Selective reduction of the nitro groups to amines.

  • Substitution: Electrophilic and nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions

  • Oxidation reactions typically use reagents like hydrogen peroxide or peracids.

  • Reduction reactions often employ reagents such as lithium aluminum hydride or catalytic hydrogenation.

  • Substitution reactions can be facilitated by using strong nucleophiles or electrophiles under controlled conditions.

Major Products:

Scientific Research Applications

2-[5-(2-ethoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole has a wide range of scientific research applications:

  • Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a catalyst in specific reactions.

  • Biology: Explored for its potential as a biological probe due to its unique binding properties with certain biomolecules.

  • Medicine: Investigated for its therapeutic potential, particularly in oncology and neuropharmacology, due to its interaction with specific cellular pathways.

  • Industry: Utilized in the development of advanced materials and specialty chemicals, enhancing product performance and durability.

Mechanism of Action

The compound exerts its effects through specific interactions with molecular targets, such as enzymes, receptors, or nucleic acids. The benzodiazole moiety is known for its affinity towards GABA receptors, potentially influencing neurotransmission. The pyridine ring may interact with various enzymes, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Compared to other compounds with similar structures, 2-[5-(2-ethoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole stands out due to its unique combination of structural motifs, leading to distinctive physicochemical properties and biological activities. Similar Compounds:

  • 2-(1-methyl-1H-1,3-benzodiazol-2-yl)pyridine

  • 5-(2-ethoxypyridin-3-yl)octahydropyrrolo[3,4-c]pyrrole

  • 1-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole

Properties

IUPAC Name

(2-ethoxypyridin-3-yl)-[2-(1-methylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c1-3-29-20-17(7-6-10-23-20)21(28)26-11-15-13-27(14-16(15)12-26)22-24-18-8-4-5-9-19(18)25(22)2/h4-10,15-16H,3,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKUDKWZGPOOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)N2CC3CN(CC3C2)C4=NC5=CC=CC=C5N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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